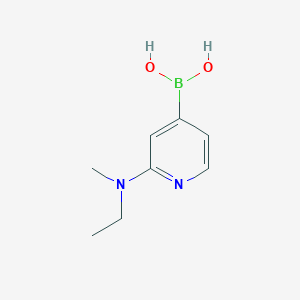
Fmoc-Cys(trt)-Cys(trt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Cys(trt)-Cys(trt)-OH is a compound used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and triphenylmethyl (trt) groups. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(trt)-Cys(trt)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc group is used to protect the amino group of cysteine, while the trt group protects the thiol group. The synthesis involves the following steps:
Attachment to Resin: The C-terminal amino acid is attached to the resin.
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid, protected by Fmoc, is coupled to the growing peptide chain using a coupling reagent like HBTU.
Trt Deprotection: The trt group is removed using a mild acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of high-throughput synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality peptides.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Cys(trt)-Cys(trt)-OH undergoes several types of reactions:
Oxidation: The thiol groups can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The protecting groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Deprotection: Piperidine for Fmoc removal and TFA for trt removal.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Removal of protecting groups to yield the free peptide.
Aplicaciones Científicas De Investigación
Fmoc-Cys(trt)-Cys(trt)-OH has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Essential in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of biomaterials and nanomaterials.
Mecanismo De Acción
The mechanism of action of Fmoc-Cys(trt)-Cys(trt)-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the trt group protects the thiol group. This allows for the controlled formation of peptide bonds and the synthesis of complex peptides.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Cys(trt)-OH: Similar but with only one cysteine residue.
Fmoc-Cys(Acm)-OH: Uses acetamidomethyl (Acm) as the protecting group instead of trt.
Fmoc-Cys(StBu)-OH: Uses tert-butyl (StBu) as the protecting group.
Uniqueness
Fmoc-Cys(trt)-Cys(trt)-OH is unique due to the presence of two cysteine residues, each protected by trt groups. This allows for the formation of disulfide bonds, which are crucial for the structural stability of many peptides and proteins. The use of Fmoc and trt groups provides a high degree of selectivity and control during peptide synthesis, making it a valuable tool in the field of peptide chemistry.
Propiedades
Fórmula molecular |
C59H50N2O5S2 |
|---|---|
Peso molecular |
931.2 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C59H50N2O5S2/c62-55(60-54(56(63)64)41-68-59(45-29-13-4-14-30-45,46-31-15-5-16-32-46)47-33-17-6-18-34-47)53(61-57(65)66-39-52-50-37-21-19-35-48(50)49-36-20-22-38-51(49)52)40-67-58(42-23-7-1-8-24-42,43-25-9-2-10-26-43)44-27-11-3-12-28-44/h1-38,52-54H,39-41H2,(H,60,62)(H,61,65)(H,63,64)/t53-,54-/m0/s1 |
Clave InChI |
VCCNEINLGSBILQ-PJYGOTMFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



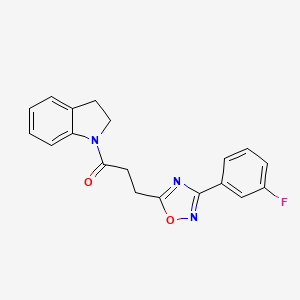
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)
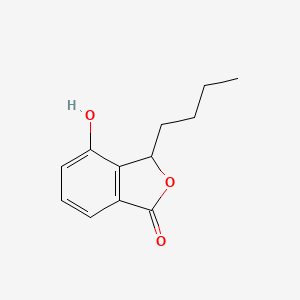
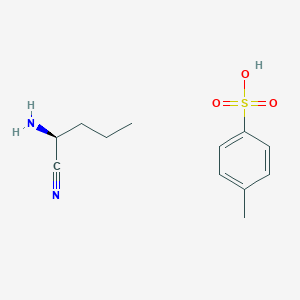

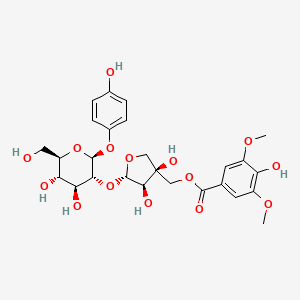
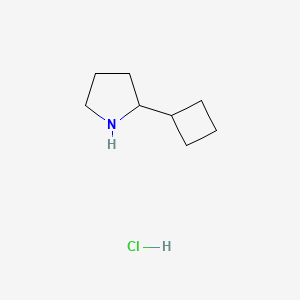
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)
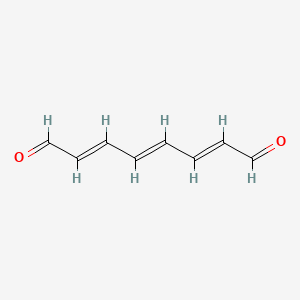

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
